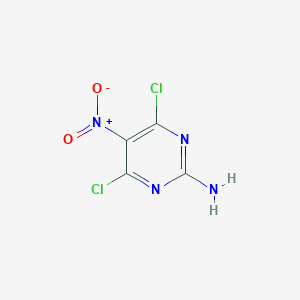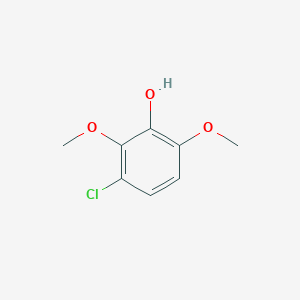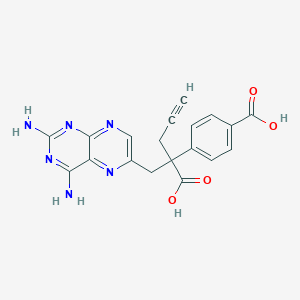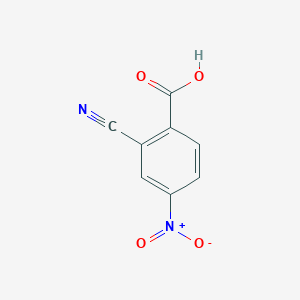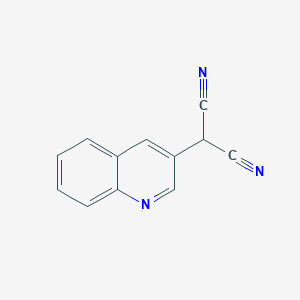
5-Bromo-2-butoxypyridine
Descripción general
Descripción
5-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-Bromo-2-butoxypyridine, can be achieved through the Suzuki cross-coupling reaction. This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-butoxypyridine has been analyzed using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the compound’s frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .Chemical Reactions Analysis
The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a compound similar to 5-Bromo-2-butoxypyridine, has been studied. The reaction was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
5-Bromo-2-butoxypyridine is a liquid at room temperature. It has a molecular weight of 230.1 .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Its non-linear optical properties were also explored using density functional theory (DFT) methods (Vural & Kara, 2017).
Synthesis of Molecular Structures : Research has been conducted on the synthesis of structures like 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide using 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine, demonstrating the compound's utility in creating complex molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Preparation for Metal-Complexing Molecular Rods : 5-Brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, including 5-Bromo-2,2'-bipyridine derivatives, have been synthesized for the preparation of metal-complexing molecular rods, highlighting its application in materials science (Schwab, Fleischer, & Michl, 2002).
Antiviral Research : A study on the antiviral activity of C-5 substituted tubercidin analogues, including a 5-bromo derivative, showcased the potential of 5-Bromo-2-butoxypyridine related compounds in antiviral research (Bergstrom et al., 1984).
Suzuki Cross-Coupling Reaction : Research on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine highlighted its role in creating new pyridine derivatives with potential biological activities (Ahmad et al., 2017).
Enzymatic Interaction Studies : An investigation into the interaction of monoclonal antibodies with pyrimidine bases, nucleosides, and DNA, using compounds like 5-bromo-2'-deoxyuridine, contributed to understanding the immunological aspects of DNA synthesis (Miller et al., 1986).
Synthesis of Antitumor Compounds : A study on the synthesis, crystal structure, and antitumor activity of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrated its application in the development of novel drugs (Zhou et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWVOXRHVREMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596653 | |
| Record name | 5-Bromo-2-butoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxypyridine | |
CAS RN |
158615-97-5 | |
| Record name | 5-Bromo-2-butoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

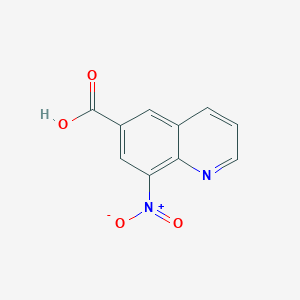
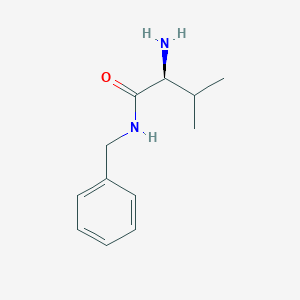
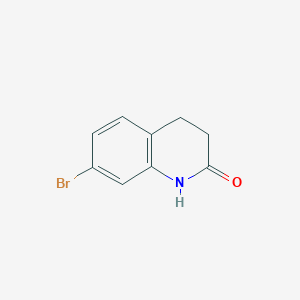
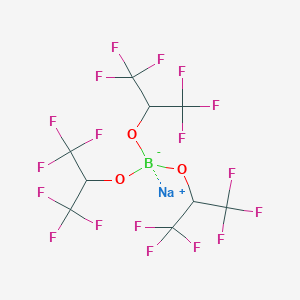
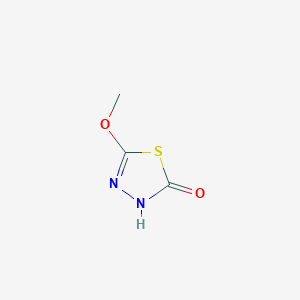

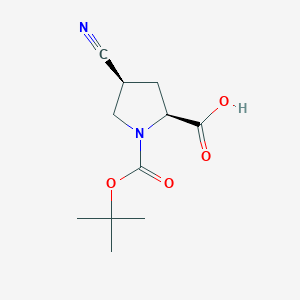
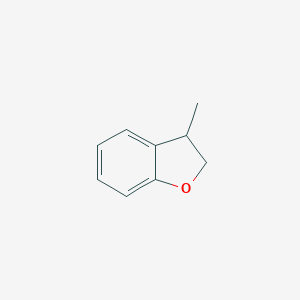
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
